(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (CAS: 638133-59-2) features a complex heterocyclic framework. Its molecular formula is C25H18ClN3O5S, with a molecular weight of 507.9455 g/mol . Key structural elements include:
- A thiazolo[3,2-b][1,2,4]triazine-dione core.
- A (Z)-configured benzylidene group derived from 5-(2-chlorophenyl)furan-2-carbaldehyde.
- A 3,4-dimethoxybenzyl substituent at position 4.
Properties
Molecular Formula |
C25H18ClN3O5S |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C25H18ClN3O5S/c1-32-20-9-7-14(12-21(20)33-2)11-18-23(30)27-25-29(28-18)24(31)22(35-25)13-15-8-10-19(34-15)16-5-3-4-6-17(16)26/h3-10,12-13H,11H2,1-2H3/b22-13- |
InChI Key |
OAEDXRBRTXPGMA-XKZIYDEJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/SC3=NC2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)SC3=NC2=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazolo[3,2-b] triazine-3,7-dione Core Formation
The thiazolo[3,2-b] triazine-3,7-dione scaffold is synthesized via cyclocondensation reactions. A representative method involves reacting 6-methyl-3-thioxo-3,4-dihydro- triazin-5(2H)-one with chloroacetic acid in refluxing acetic acid, yielding 6-methyl-thiazolo[3,2-b] triazine-3,7-dione . Sodium acetate acts as a base to deprotonate intermediates, facilitating cyclization.
Reaction Conditions
-
Reactants : 6-Methyl-3-thioxo-1,2,4-triazin-5-one (1 eq), chloroacetic acid (1 eq)
-
Solvent : Acetic acid (40 mL)
-
Catalyst : Sodium acetate (1 eq)
-
Temperature : Reflux (≈118°C)
-
Time : 3 hours
Knoevenagel Condensation for Methylidene Group Formation
The Z-configured methylidene group at position 2 is introduced via Knoevenagel condensation between 5-(2-chlorophenyl)furan-2-carbaldehyde and the thiazolo-triazine intermediate.
Optimized Protocol
-
Reactants : 6-(3,4-Dimethoxybenzyl)-7H-thiazolo[3,2-b] triazine-3,7(2H)-dione (1 eq), 5-(2-chlorophenyl)furan-2-carbaldehyde (1.1 eq)
-
Catalyst : Piperidine (0.1 eq)
-
Solvent : Ethanol (20 mL)
-
Temperature : Reflux (78°C)
-
Time : 8 hours
Mechanistic Insights
-
Enolate Formation : Piperidine deprotonates the active methylene group of the triazinone.
-
Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the α,β-unsaturated product with Z-configuration .
One-Pot Ultrasound-Assisted Synthesis
A streamlined method employs ultrasound irradiation to enhance reaction efficiency. This approach combines triazinone, aldehyde, and bromoacetonitrile in a single pot.
Steps
-
Mixing : Combine 6-(3,4-dimethoxybenzyl)-3-thioxo-1,2,4-triazin-5-one (1 eq), 5-(2-chlorophenyl)furan-2-carbaldehyde (1 eq), and bromoacetonitrile (1 eq) in acetonitrile.
-
Irradiation : Subject to ultrasound (40 kHz, 250 W) at 50°C for 2 hours.
-
Isolation : Filter the precipitate and recrystallize from ethanol .
Advantages
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Alkylation | Reflux, acetic acid | 6 hours | 65% | 95% |
| Knoevenagel Condensation | Reflux, ethanol | 8 hours | 58% | 93% |
| Ultrasound-Assisted | 50°C, ultrasound | 2 hours | 72% | 97% |
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the methylidene group and planar thiazolo-triazine core .
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Furanones, chlorinated derivatives.
Reduction: Amines, reduced aromatic rings.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Due to its complex structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for diseases such as cancer or neurological disorders.
Industry
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The mechanism of action often involves:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.
Modulating Receptor Activity: It can interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis through the activation of specific pathways, such as the mitochondrial pathway.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Framework
The target compound’s thiazolo-triazine-dione core distinguishes it from analogues such as thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a and 11b in ). These analogues lack the triazine ring, instead featuring a pyrimidine scaffold. The triazine moiety in the target compound may enhance hydrogen-bonding capacity or aromatic stacking interactions due to its nitrogen-rich structure .
Substituent Comparison
Table 1: Substituent Profiles of Key Analogues
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target’s 3,4-dimethoxybenzyl group (electron-donating) contrasts with the cyano group in compound 11b (electron-withdrawing), which may alter solubility or receptor binding .
- Chlorophenyl vs.
Physicochemical Properties
- Molecular Weight: The target compound (507.95 g/mol) is significantly larger than analogues like 11a (386 g/mol), which may influence pharmacokinetic properties such as oral bioavailability .
Biological Activity
The compound (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that are of interest for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H19ClN2O4S
- Molecular Weight : 491.0 g/mol
- IUPAC Name : (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
The compound features a thiazole ring fused with a triazine moiety and is substituted with various aromatic groups. This structural diversity is critical for its biological activity.
Predicted Biological Activity
Based on its structural characteristics and comparisons to similar compounds, this molecule is predicted to exhibit several pharmacological effects:
- Anticancer Activity : Similar compounds have shown moderate to strong antiproliferative effects in various cancer cell lines. For instance, derivatives containing the thiazolidinone framework have demonstrated significant cytotoxicity and apoptosis induction in leukemia cell lines .
- Anti-inflammatory Effects : The presence of dimethoxy groups in related structures has been associated with anti-inflammatory properties .
- Antimicrobial Activity : Compounds with thiazole rings often exhibit antimicrobial properties due to their ability to interfere with microbial metabolism .
Research Findings and Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Cell Line Studies : In vitro studies using MTT and Trypan blue assays have confirmed the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The results indicated that electron-donating groups significantly enhance anticancer properties .
- Molecular Docking Studies : Computational docking studies suggest that this compound may interact with multiple biological targets. The binding affinities and interaction patterns indicate potential therapeutic applications in cancer treatment .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-chlorophenyl)-1H-pyrazole | Contains a chlorophenyl group | Anticancer properties |
| 4-(3,4-dimethoxyphenyl)-1H-pyrazole | Similar dimethoxy substitution | Anti-inflammatory effects |
| 6-(benzyloxy)-1H-thiazole | Thiazole ring system | Antimicrobial activity |
The comparative analysis shows that compounds sharing structural motifs with (2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione possess diverse biological activities that could be harnessed for therapeutic development.
Q & A
Q. How to resolve overlapping spectral signals in NMR due to complex substituents?
Q. What strategies ensure reproducibility in biological assays given the compound’s low solubility?
- Methodology :
- Solubilization Aids : Use cyclodextrins or lipid-based carriers (e.g., liposomes) .
- Standardized Protocols : Pre-dissolve in DMSO at 10 mM, dilute in assay buffer with ≤0.1% DMSO to avoid solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
